molecular formula C18H17Cl2N3OS B12209623 3-[(3-chlorobenzyl)sulfanyl]-5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole

3-[(3-chlorobenzyl)sulfanyl]-5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole

Cat. No.: B12209623
M. Wt: 394.3 g/mol
InChI Key: IMYITJKCNVNMSW-UHFFFAOYSA-N
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Description

3-[(3-chlorobenzyl)sulfanyl]-5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole is a chemical compound belonging to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-chlorobenzyl)sulfanyl]-5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole typically involves multiple steps. One common approach is the reaction of 3-chlorobenzyl chloride with sodium sulfide to form 3-chlorobenzyl sulfide. This intermediate is then reacted with 4-chlorophenoxyacetic acid in the presence of a dehydrating agent to yield the desired triazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(3-chlorobenzyl)sulfanyl]-5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The chlorobenzyl group can be reduced to a benzyl group.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

3-[(3-chlorobenzyl)sulfanyl]-5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(3-chlorobenzyl)sulfanyl]-5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound may inhibit enzymes or interfere with cellular pathways, leading to its biological effects. For example, it may inhibit cytochrome P450 enzymes, which are involved in the metabolism of various substances .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-[(3-chlorobenzyl)sulfanyl]-5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole is unique due to the presence of both chlorobenzyl and chlorophenoxy groups, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C18H17Cl2N3OS

Molecular Weight

394.3 g/mol

IUPAC Name

3-[(4-chlorophenoxy)methyl]-5-[(3-chlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazole

InChI

InChI=1S/C18H17Cl2N3OS/c1-2-23-17(11-24-16-8-6-14(19)7-9-16)21-22-18(23)25-12-13-4-3-5-15(20)10-13/h3-10H,2,11-12H2,1H3

InChI Key

IMYITJKCNVNMSW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=CC(=CC=C2)Cl)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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